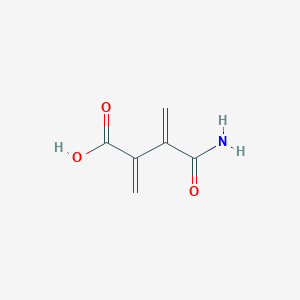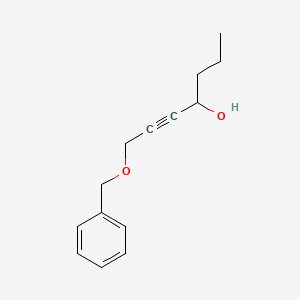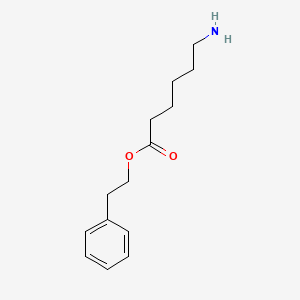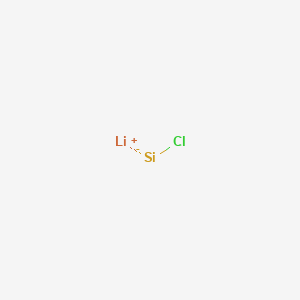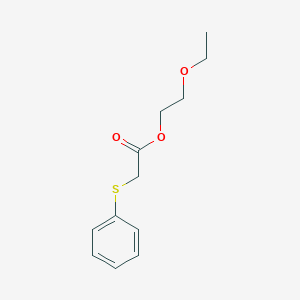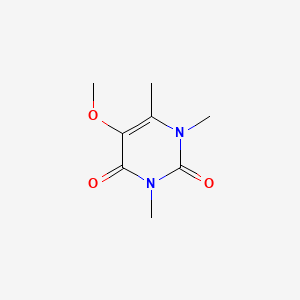
5-Methoxy-1,3,6-trimethyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1,3,6-trimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential pharmacological properties, including antioxidant and immunomodulatory activities . It is structurally similar to other uracil derivatives but features a methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methoxy-1,3,6-trimethyluracil can be synthesized via the alkylation of 5-hydroxy-6-methyluracil with dimethyl sulfate in aqueous-alkaline media . Another method involves the oxidation of 1,3,6-trimethyluracil with ammonium persulfate in an alkaline medium, followed by acid hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the conditions of the Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts. This method allows for a higher yield of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1,3,6-trimethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ammonium persulfate in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkylation using dimethyl sulfate in aqueous-alkaline media.
Major Products
The major products formed from these reactions include other methylated and methoxylated derivatives of uracil, such as 5-hydroxy-1,3,6-trimethyluracil .
Applications De Recherche Scientifique
5-Methoxy-1,3,6-trimethyluracil has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methoxy-1,3,6-trimethyluracil is primarily associated with its high antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress in biological systems . The molecular targets and pathways involved include interactions with cellular antioxidant defense mechanisms and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-6-methyluracil
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Methoxy-6-methyluracil
- 5-Methoxy-1,6-dimethyluracil
- 5-Methoxy-3,6-dimethyluracil
Uniqueness
5-Methoxy-1,3,6-trimethyluracil is unique due to its enhanced antioxidant activity and bioavailability compared to other similar compounds . Its specific structural modifications, including the methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions, contribute to its distinct pharmacological properties.
Propriétés
Numéro CAS |
159211-25-3 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-methoxy-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(13-4)7(11)10(3)8(12)9(5)2/h1-4H3 |
Clé InChI |
LVBGCTSNDVLRGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


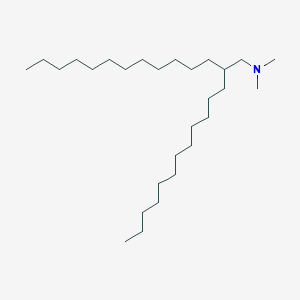
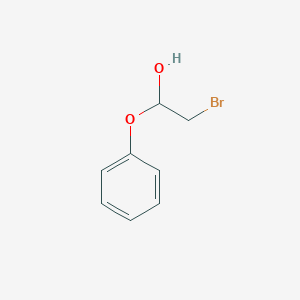
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
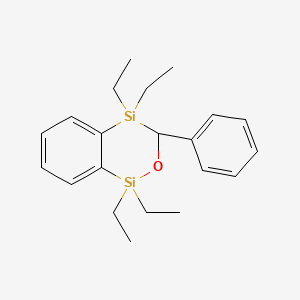

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
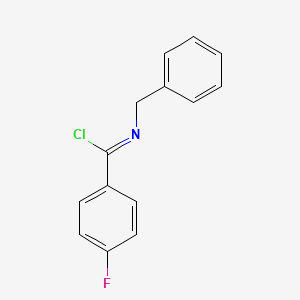
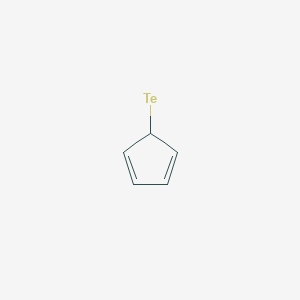
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
